molecular formula C21H17ClN2O3 B5116098 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide

2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide

Cat. No. B5116098
M. Wt: 380.8 g/mol
InChI Key: WBCNEAMBFKLKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, C23H20ClN3O4, and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide involves the inhibition of protease activity. This compound binds to the active site of proteases and prevents their activity, leading to the accumulation of their substrates. This mechanism of action has been studied in detail and has been found to be effective in the detection of protease activity.
Biochemical and Physiological Effects:
2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This compound has also been found to induce cell death in cancer cells and has been studied for its potential use in the development of new cancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide in lab experiments include its high sensitivity and specificity for the detection of protease activity. This compound is also easy to synthesize and can be used in a wide range of experimental systems. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for its detection.

Future Directions

There are several future directions for the study of 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide. One direction is the development of new fluorescent probes based on this compound for the detection of protease activity. Another direction is the study of the mechanism of action of this compound in more detail, including its interaction with proteases and its effects on cellular signaling pathways. Additionally, this compound could be studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide involves several steps. The first step is the reaction between 3-nitrobenzoic acid and 3-methoxyaniline in the presence of sulfuric acid to form 3-{[(3-methoxyphenyl)amino]carbonyl}benzoic acid. The second step involves the reaction between 3-{[(3-methoxyphenyl)amino]carbonyl}benzoic acid and 2-chlorobenzoyl chloride in the presence of triethylamine to form 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide.

Scientific Research Applications

2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide has been found to have potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of protease activity. This compound has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

2-chloro-N-[3-[(3-methoxyphenyl)carbamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-27-17-9-5-8-16(13-17)23-20(25)14-6-4-7-15(12-14)24-21(26)18-10-2-3-11-19(18)22/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCNEAMBFKLKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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